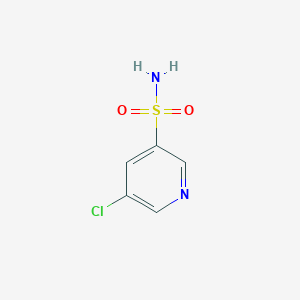

5-Chloropyridine-3-sulfonamide

Description

Significance of Sulfonamide Derivatives in Contemporary Chemical Sciences

Sulfonamides, characterized by the -SO2NH2 functional group, are a critical class of compounds in the chemical and pharmaceutical sciences. ajchem-b.com Since the discovery of the first sulfonamide antibiotic, Prontosil, their role has expanded far beyond their initial use as antibacterial agents. bohrium.com Today, sulfonamide derivatives are integral to the development of drugs with a vast array of pharmacological activities, including antiviral, antimalarial, antifungal, anticancer, and antidepressant properties. bohrium.comresearchgate.net Their continued importance is highlighted by their use in treating complex modern diseases such as type 2 diabetes, Alzheimer's disease, and various cancers. bohrium.comwisdomlib.org

The structural versatility of the sulfonamide scaffold allows for extensive chemical modifications, enabling chemists to fine-tune the therapeutic properties of these molecules to enhance efficacy and reduce toxicity. wisdomlib.org This adaptability has made sulfonamides a favored structural motif in medicinal chemistry, with a large and ever-growing library of compounds available for research and development. bohrium.com They are frequently employed as building blocks in the synthesis of a diverse range of pharmaceuticals, underscoring their enduring relevance in addressing contemporary medical challenges. ajchem-b.com

The Pyridine-3-sulfonamide (B1584339) Moiety as a Privileged Scaffold in Research

Within the broader class of sulfonamides, the pyridine-3-sulfonamide moiety stands out as a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new therapeutic agents. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique electronic and solubility characteristics to the molecule.

The pyridine-3-sulfonamide scaffold has been the subject of long-term studies focusing on the synthesis of derivatives with multidirectional biological activity. researchgate.netnih.gov Research has demonstrated the potential of these compounds as inhibitors of carbonic anhydrase isozymes, which are implicated in conditions like glaucoma and certain cancers. researchgate.netmdpi.com Furthermore, derivatives of this scaffold have shown promising in vitro anticancer and antibacterial properties. researchgate.netnih.gov The ability to introduce a wide range of substituents at various positions on the pyridine ring allows for the creation of large libraries of compounds with diverse biological profiles. mdpi.com For instance, the synthesis of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides has yielded compounds with significant antifungal activity. researchgate.net

Contextualizing 5-Chloropyridine-3-sulfonamide as a Key Research Target

This compound is a specific derivative that has emerged as a key building block and research target in medicinal chemistry. It features a chlorine atom at the 5-position of the pyridine ring and a sulfonamide group at the 3-position. This particular arrangement of substituents is crucial for its biological activity and its utility in synthesizing more complex molecules.

The presence of the chlorine atom offers a site for further chemical modification through reactions like nucleophilic substitution, allowing for the creation of a diverse array of derivatives. Research has shown that this compound serves as a valuable precursor in the development of compounds with potential antibacterial and antifungal properties. Its structure enables it to act as a competitive inhibitor of enzymes that are vital for the growth of microorganisms. The compound's utility as a synthetic intermediate and its inherent biological potential firmly establish this compound as a significant focus of ongoing research efforts.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C5H5ClN2O2S | biosynth.comamericanelements.com |

| Molecular Weight | 192.62 g/mol | biosynth.com |

| IUPAC Name | This compound | americanelements.com |

| Appearance | Powder | americanelements.com |

| SMILES | C1=C(C=NC=C1Cl)S(=O)(=O)N | biosynth.comamericanelements.com |

| InChI Key | QBLQEUZYMRUJOM-UHFFFAOYSA-N | americanelements.com |

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLQEUZYMRUJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity of 5 Chloropyridine 3 Sulfonamide

Established Synthetic Pathways for 5-Chloropyridine-3-sulfonamide

The synthesis of this compound is primarily achieved through multi-step sequences that begin with simpler pyridine (B92270) precursors. These methods are designed to regioselectively introduce the chloro and sulfonamide functionalities onto the pyridine core.

Direct substitution of chlorine onto a pyridine ring with a sulfonic acid group is not typically feasible. google.comgoogle.com Therefore, indirect methods are employed. One established route involves the initial conversion of 3-chloropyridine (B48278) to its N-oxide. google.comgoogle.com This activation strategy facilitates the subsequent sulfonation reaction. The resulting pyridine-3-sulfonic acid-N-oxide is then reduced, often through catalytic hydrogenation, to yield pyridine-3-sulfonic acid. google.comgoogle.com

This sulfonic acid can then be converted to the corresponding sulfonyl chloride. A common method for this transformation is treatment with phosphorus pentachloride (PCl₅) in the presence of phosphorus oxychloride (POCl₃). rasayanjournal.co.in The final step is the amination of the sulfonyl chloride to form the sulfonamide.

In some processes, 5-chloropyridine-3-sulfonyl chloride is generated as a byproduct during the synthesis of pyridine-3-sulfonyl chloride, indicating that chlorination can occur during the sulfonation or subsequent steps under certain conditions. google.com

The most direct and widely used method for preparing this compound is the ammonolysis of its corresponding sulfonyl chloride precursor, 5-Chloropyridine-3-sulfonyl chloride. nih.govbldpharm.com This precursor is a stable and commercially available electrophilic compound. biosynth.com

The reaction involves treating 5-Chloropyridine-3-sulfonyl chloride with an ammonia (B1221849) source. chemicalbook.com Aqueous or anhydrous ammonia, or a solution of ammonia in an organic solvent like methanol (B129727) or dioxane, can be used. chemicalbook.com The reaction proceeds via a nucleophilic attack of the ammonia molecule on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.

A general representation of this reaction is as follows: C₅H₃ClN(SO₂Cl) + 2 NH₃ → C₅H₃ClN(SO₂NH₂) + NH₄Cl

This method is highly efficient and is the standard final step in many synthetic sequences leading to primary sulfonamides. chemicalbook.comijarsct.co.in

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its precursors. researchgate.net For the conversion of sulfonic acids to sulfonyl chlorides, controlling the temperature and reaction time is important to prevent side reactions. rasayanjournal.co.in During the final amination step from 5-Chloropyridine-3-sulfonyl chloride, key parameters include the choice of solvent, temperature, and the concentration of the ammonia source. chemicalbook.com

For instance, using a solution of ammonia in a solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature can lead to high yields (often exceeding 70-90%) and clean product formation. chemicalbook.com After the reaction, purification typically involves an aqueous work-up to remove ammonium (B1175870) chloride salts, followed by extraction with an organic solvent. The final product can be further purified by recrystallization or chromatography if necessary. chemicalbook.com

| Parameter | Condition | Purpose |

| Reactants | 5-Chloropyridine-3-sulfonyl chloride, Ammonia | Precursor and nucleophile for sulfonamide formation. chemicalbook.com |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH) | To dissolve reactants and facilitate the reaction. chemicalbook.com |

| Temperature | Room Temperature (approx. 20°C) | Provides sufficient energy for the reaction without promoting degradation. chemicalbook.com |

| Reaction Time | Typically 1 hour or less | Ensures completion of the reaction. chemicalbook.com |

| Work-up | Aqueous wash (e.g., with NH₄Cl, brine), drying over Na₂SO₄ | To remove inorganic byproducts and water. chemicalbook.com |

| Purification | Filtration, concentration under reduced pressure | To isolate the final solid product. chemicalbook.com |

This interactive data table summarizes typical optimized conditions for the synthesis of a pyridinesulfonamide from its sulfonyl chloride precursor.

Advanced Synthetic Strategies for this compound Derivatives

The this compound scaffold serves as a versatile platform for creating a diverse range of derivatives through reactions targeting the chloro substituent and the sulfonamide group.

The chlorine atom on the pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). sci-hub.seyoutube.com In this type of reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the sulfonyl group, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

A variety of nucleophiles can be employed, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups at the 5-position of the pyridine ring. sci-hub.se The reactivity of halopyridines in SNAr reactions can be influenced by the position of the halogen and the nature of the nucleophile. sci-hub.se Microwave irradiation has been shown to dramatically decrease reaction times for such substitutions. sci-hub.se

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom of this compound and its precursors can act as an electrophilic partner in these transformations. evitachem.comtandfonline.com

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly notable. researchgate.netnih.gov This reaction allows for the arylation or heteroarylation of the pyridine ring at the 5-position. A typical Suzuki-Miyaura reaction involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base in a suitable solvent system. acs.org Microwave-enhanced conditions have been developed to improve the efficiency of these coupling reactions. researchgate.net The versatility of available boronic acids and the functional group tolerance of the reaction make it a highly effective strategy for elaborating the this compound core into more complex molecules. researchgate.netacs.org

| Component | Example | Function |

| Substrate | 5-Chloropyridine derivative | The electrophilic partner containing the C-Cl bond. researchgate.net |

| Coupling Partner | Aryl or Heteroaryl Boronic Acid | The nucleophilic partner providing the new C-C bond. researchgate.net |

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂) | Facilitates the oxidative addition and reductive elimination steps. acs.org |

| Ligand | Phosphine-based (e.g., PPh₃) | Stabilizes the palladium catalyst and modulates its reactivity. acs.org |

| Base | K₂CO₃, Na₂CO₃ | Activates the organoboron species in the transmetalation step. acs.org |

| Solvent | Aqueous IPA, Methanol | Provides the medium for the reaction. acs.org |

This interactive data table outlines the key components of a typical Suzuki-Miyaura cross-coupling reaction involving a chloropyridine substrate.

Oxidation and Reduction Transformations

While specific studies detailing the oxidation and reduction of this compound are not extensively documented, the reactivity of the constituent functional groups—the sulfonamide and the pyridine ring—provides insight into potential transformations. The sulfonamide group is generally stable under many oxidizing and reducing conditions. However, advanced photocatalytic methods can be employed for the late-stage functionalization of sulfonamides by converting them into pivotal sulfonyl radical intermediates. acs.org This approach allows for the formation of new carbon-sulfur bonds by reacting the sulfonamide-derived radical with various alkene fragments. acs.org

The pyridine ring itself can undergo oxidation, although this often requires strong oxidizing agents. The amino group on a pyridine ring, if present, has been identified as a primary reactive site for oxidation by sulfate (B86663) radicals, leading to deamination, nitration, and self-coupling products. researchgate.net Under different redox conditions, such as those found in riverbank filtration, sulfonamides can be removed more efficiently under anoxic (lacking oxygen) conditions compared to oxic conditions. tudelft.nl The hydrolytic stability of sulfonamides is pH-dependent; many are stable at neutral to alkaline pH but may degrade under acidic conditions. acs.org

Multistep Synthesis of Novel Analogues (e.g., triazolopyridine, quinazoline-sulfonamide conjugates)

This compound and its precursor, 5-chloropyridine-3-sulfonyl chloride, are valuable starting materials for the multistep synthesis of complex heterocyclic compounds with potential pharmacological activities.

Triazolopyridine-Sulfonamide Analogues: A notable application is the synthesis of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine sulfonamides. nih.gov The synthesis strategy often begins with the reaction of a pyridine sulfonyl chloride, such as 2-chloropyridine-3-sulfonyl chloride, with various primary anilines to generate N-aryl-pyridinesulfonamides. nih.govmdpi.com These intermediates then undergo further reactions to construct the fused triazole ring system, leading to a library of novel compounds. nih.gov This scaffold is of interest as it is bioisosteric to the triazolopyrimidine scaffold found in clinically developing drugs. nih.gov

Quinazoline-Sulfonamide Conjugates: Hybrid molecules combining the quinazoline (B50416) and sulfonamide moieties have been developed as potential anticancer agents. nih.gov A general synthetic approach involves the reaction of a substituted 4-chloroquinazoline (B184009) with various sulfonamides in a suitable solvent like dimethylformamide (DMF). nih.gov This nucleophilic substitution reaction couples the two heterocyclic systems. By introducing the sulfonamide group, a hydrogen bond donor is added, which can be crucial for biological activity. nih.gov The synthesis of quinazolinone-1,3,4-oxadiazole conjugates also follows a multi-step procedure, starting from 3-amino-4(3H) quinazolinone derivatives which are elaborated through several intermediates. nih.gov

Table 1: Synthetic Strategies for Novel Analogues

| Target Analogue | Starting Materials | Key Steps | Reference(s) |

|---|---|---|---|

| Triazolopyridine-Sulfonamide | 2-chloropyridine-3-sulfonyl chloride, Primary anilines, Hydrazides | 1. Formation of N-aryl-pyridinesulfonamide intermediate. 2. Reaction with hydrazide. 3. Cyclization to form the triazolopyridine ring. | nih.govmdpi.com |

| Quinazoline-Sulfonamide | 4-chloro-2-phenylquinazoline, Various sulfonamides (e.g., this compound) | Nucleophilic substitution of the chlorine atom on the quinazoline ring by the sulfonamide's nitrogen atom. | nih.gov |

Stereoselective Synthesis and Chiral Studies of this compound Derivatives

While this compound itself is an achiral molecule, it serves as a key building block for the synthesis of chiral derivatives. These chiral sulfonamides are important in drug discovery, as stereochemistry can significantly impact biological activity. nih.govnih.gov The synthesis of such derivatives typically involves reacting the corresponding sulfonyl chloride (5-chloropyridine-3-sulfonyl chloride) with a chiral amine. nih.gov

Enantiomeric Synthesis and Separation Techniques

The preparation of enantiomerically pure derivatives of this compound can be achieved through two primary strategies:

Direct Enantioselective Synthesis: This involves using a chiral starting material. For instance, reacting 5-bromo-2-chloro-pyridine-3-sulfonyl chloride (a close analogue) with the individual R- or S-enantiomers of 1-phenylethylamine (B125046) directly yields the corresponding R- and S-isomers of the final sulfonamide derivative. nih.gov This method leverages a readily available chiral pool to introduce the desired stereocenter.

Resolution of Racemic Mixtures: When a racemic amine is used in the synthesis, a racemic mixture of the sulfonamide derivative is produced. Separation of these enantiomers, a process known as chiral resolution, is then necessary. This is often accomplished using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Table 2: Approaches to Enantiomeric Synthesis and Separation

| Method | Description | Example | Reference(s) |

|---|---|---|---|

| Enantioselective Synthesis | Reaction of an achiral sulfonyl chloride with a single enantiomer of a chiral amine. | Synthesizing R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide using R- and S-1-phenylethylamine, respectively. | nih.gov |

| Chiral Resolution | Separation of a racemic mixture of sulfonamide derivatives into individual enantiomers. | Using chiral HPLC to separate enantiomers. | mdpi.com |

Absolute Configuration Determination and Structural Elucidation

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, of a chiral molecule is critical. Several powerful analytical techniques are employed for the structural elucidation of chiral this compound derivatives. nih.gov

X-ray Diffraction (XRD): This is considered the gold standard for determining the absolute configuration of a chiral molecule, provided that a high-quality single crystal can be obtained. nih.gov The analysis of the diffraction pattern allows for the unambiguous assignment of the stereocenter (e.g., R or S). nih.govmdpi.com The Flack parameter is often used in crystallography to confidently determine the absolute structure of the enantiomer present in the crystal. mdpi.com

Electronic Circular Dichroism (ECD): This spectroscopic technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimentally obtained ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration can be reliably confirmed. nih.gov

Optical Rotation (OR): Enantiomers of a chiral molecule rotate plane-polarized light to an equal magnitude but in opposite directions. nih.gov While measuring the specific rotation can help distinguish between enantiomers, the combination of experimental OR values with theoretical calculations provides a more robust method for assigning the absolute configuration. nih.gov

Table 3: Techniques for Absolute Configuration Determination

| Technique | Principle | Application Example | Reference(s) |

|---|---|---|---|

| X-ray Diffraction | Analysis of the diffraction pattern of X-rays passing through a single crystal to determine the 3D atomic arrangement. | Used to confirm the R and S configurations of enantiomeric pyridinesulfonamides. | nih.govmdpi.com |

| Electronic Circular Dichroism (ECD) | Measures the difference in absorption of left and right circularly polarized light by a chiral sample. | The experimental spectrum is compared with quantum-chemically calculated spectra to assign the absolute configuration. | nih.gov |

| Optical Rotation (OR) | Measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. | Used in conjunction with theoretical calculations to confirm the stereostructure of R- and S-isomers. | nih.gov |

Mechanistic Investigations of Biological Activities of 5 Chloropyridine 3 Sulfonamide and Its Analogues

Enzyme Inhibition Profiles and Kinetics

The biological activities of 5-Chloropyridine-3-sulfonamide and related compounds are primarily understood through their ability to inhibit specific enzymes. The following subsections provide a detailed analysis of their inhibition profiles against several key enzymes.

Topoisomerase II Inhibition

Topoisomerases are enzymes that regulate the topology of DNA. mdpi.com Specifically, Topoisomerase II enzymes induce temporary double-stranded breaks in DNA to manage processes like replication and transcription. mdpi.com While certain sulfonamide hybrids, such as those combined with an acridine (B1665455) scaffold, have been investigated for Topoisomerase II inhibitory activity, there is a lack of specific research data in the reviewed literature detailing the inhibition of Topoisomerase II by this compound or its direct analogues. mdpi.com One study on acridine-sulfonamide hybrids found that an analogue, compound 7c , exhibited notable Topoisomerase II inhibitory activity with an IC50 of 7.33 µM. mdpi.com However, the activity of such hybrids is likely dominated by the DNA-intercalating acridine moiety rather than the sulfonamide portion.

Phosphoinositide 3-Kinase (PI3K) and PI3Kα Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, survival, and metabolism, and its abnormal activation is implicated in many cancers. nih.govmdpi.com Consequently, inhibitors of PI3K, and its isoforms like PI3Kα, are of significant therapeutic interest. nih.govmdpi.com Research has extended to developing sulfonamide-based compounds as PI3K inhibitors.

Studies on analogues provide insight into the potential of the pyridine-sulfonamide scaffold. A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as novel PI3K/mTOR dual inhibitors. nih.gov Another study focused on creating sulfonamide analogues of the known PI3K inhibitor ZSTK474 by replacing one of its morpholine (B109124) groups with various sulfonamide-containing substituents. nih.gov This work produced a new class of potent PI3Kα inhibitors. nih.gov For instance, a quinazoline (B50416)–pyridine (B92270)–sulfonamide dimer, hybrid 40 , was shown to inhibit all four isoforms of class I PI3Ks with IC50 values ranging from 0.44 to 22.83 nM. nih.gov

Table 2: PI3Kα Inhibitory Activity of Selected Sulfonamide Analogues

| Compound | Description | Target | IC50 (nM) |

|---|---|---|---|

| ZSTK474 Analogue 17 | 6-amino derivative | PI3Kα | 20 |

| Hybrid 40 | Quinazoline–pyridine–sulfonamide dimer | PI3Kα | 0.44 |

| Hybrid 40 | Quinazoline–pyridine–sulfonamide dimer | PI3Kβ | 22.83 |

| Hybrid 40 | Quinazoline–pyridine–sulfonamide dimer | PI3Kγ | 1.15 |

| Hybrid 40 | Quinazoline–pyridine–sulfonamide dimer | PI3Kδ | 0.52 |

Data sourced from studies on structural analogues of this compound. nih.govnih.gov

Phosphatidylinositol 4-Kinase IIIα (PI4K IIIα) Inhibition

Phosphatidylinositol 4-kinases (PI4Ks) are another family of lipid kinases that play essential roles in cellular processes, with specific isoforms being investigated as therapeutic targets for various diseases. researchgate.net The literature indicates that pyridyl-sulfonamide derivatives have been reported as potential PI4K inhibitors. researchgate.net However, detailed mechanistic studies and specific inhibitory data for this compound or its close analogues against the PI4K IIIα isoform are not extensively covered in the available scientific literature. While research has identified small molecule inhibitors for other isoforms, such as PI4K2A, specific inhibitors for PI4K IIIα remain less characterized. researchgate.net

Lanosterol (B1674476) 14α-demethylase (CYP51) Inhibition in Fungal Pathogens

Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and is the primary target for azole antifungal drugs. nih.govnih.gov Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. researchgate.net While azoles are the most prominent class of CYP51 inhibitors, research has explored other chemical scaffolds. nih.gov

Some studies have shown that pyridine-containing compounds can inhibit ergosterol biosynthesis, suggesting a potential interaction with CYP51. nih.gov One investigation into a class of pyridines and pyrimidines found that these compounds led to the accumulation of lanosterol at the expense of ergosterol in a susceptible strain of Candida albicans, which strongly suggests inhibition of lanosterol demethylase. nih.gov However, direct evidence and kinetic data for the inhibition of CYP51 by this compound specifically are absent from the reviewed literature. Research into novel CYP51 inhibitors has explored various linkers, including sulfonamides, though in one study, an amide linker was found to be optimal over a sulfonamide group. nih.gov

Carbonic Anhydrase Isozyme Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Different CA isozymes are involved in various physiological processes, and their inhibition has therapeutic applications. mdpi.com In particular, isoforms hCA IX and hCA XII are associated with tumors and are targets for anticancer therapies. nih.govmdpi.com

Analogues of this compound have been extensively studied as inhibitors of various CA isozymes. A study on 4-substituted pyridine-3-sulfonamides revealed a broad range of inhibitory activity against cytosolic isoforms hCA I and II and transmembrane, cancer-associated isoforms hCA IX and hCA XII. mdpi.comnih.gov Another investigation into pyrazolo[4,3-c]pyridine sulfonamides also demonstrated potent inhibition across these isoforms, with some compounds showing higher potency than the standard reference drug acetazolamide (B1664987) against hCA I and hCA II. nih.gov For example, a sulfonamide-pyridine hybrid, compound 7 , showed an IC50 of 253 ± 12 nM against carbonic anhydrase IX. nih.gov

The data below summarizes the inhibition constants (Ki) for several pyridine-3-sulfonamide (B1584339) analogues against four key human carbonic anhydrase isoforms.

Table 3: Inhibitory Activity (Ki, nM) of Pyridine-3-Sulfonamide Analogues Against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |

|---|---|---|---|---|

| Analogue 1f | 58.8 | 6.6 | >10000 | 94.3 |

| Analogue 1g | 66.8 | 13.9 | >10000 | 61.7 |

| Analogue 1k | 88.3 | 5.6 | 421.4 | 34.5 |

| Analogue 2a | 103.5 | 6.8 | 11.7 | 9.8 |

| Analogue 3a | 865.4 | 48.7 | 29.7 | 45.5 |

| Analogue 4 | >10000 | 811 | 137 | 1122 |

| Analogue 6 | >10000 | 4480 | 192 | 91 |

| Acetazolamide (AAZ) | 250.0 | 12.1 | 25.8 | 5.7 |

Data sourced from studies on pyrazolo[4,3-c]pyridine sulfonamides (1f, 1g, 1k) and other pyridine sulfonamide derivatives (2a, 3a, 4, 6). mdpi.comnih.govmdpi.com

DNA Topoisomerase II Inhibition in Mycobacteria

DNA topoisomerases are essential enzymes that regulate the topology of DNA, making them critical for cell viability. In bacteria, the type II topoisomerase, known as DNA gyrase, is a validated target for antibacterial drugs. This enzyme is vital for DNA replication and transcription in prokaryotes. Specifically, in Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, DNA gyrase and another topoisomerase, Topoisomerase I, are the only type I and type II topoisomerases present, making them attractive targets for novel drug development.

The inhibition of DNA gyrase is an established mechanism for antibacterial agents, and there is ongoing research to discover new classes of drugs that target this enzyme to combat emerging resistance to existing therapies. Research efforts include screening compound libraries to identify new structural scaffolds that can inhibit mycobacterial topoisomerases. While topoisomerases are a focus of antitubercular research, specific studies detailing the inhibitory activity of this compound against mycobacterial DNA topoisomerase II were not predominant in the reviewed literature. However, the broader class of sulfonamides and related heterocyclic compounds are frequently investigated for various enzymatic inhibitory actions.

Antimicrobial Spectrum and Potency

Sulfonamides represent an important class of synthetic antimicrobial agents with a broad spectrum of activity. These organosulfur compounds are known to be effective against a range of bacterial infections and have also shown inhibitory activity against some fungi and protozoa. The pyridine moiety, when incorporated into various chemical structures, is also a key feature in many compounds developed for antimicrobial properties.

Candida albicans and Rhodotorula mucilaginosa are yeasts of significant clinical importance, capable of causing infections, particularly in immunocompromised individuals. Rhodotorula species have been increasingly recognized as human pathogens, and while they may appear less virulent than Candida, they can lead to serious complications. Antifungal susceptibility testing for Rhodotorula mucilaginosa has shown sensitivity to agents like ketoconazole, nystatin, and clotrimazole, but resistance to others such as fluconazole (B54011) and itraconazole. While sulfonamides as a class have been noted for some antifungal properties, specific data on the minimum inhibitory concentration (MIC) of this compound against Candida albicans and Rhodotorula mucilaginosa is not detailed in the available research.

The sulfonamide functional group is the basis for several groups of antibacterial drugs. These compounds are used to treat a variety of bacterial diseases, including urinary tract infections, bronchitis, and meningitis. Research into novel sulfonamide derivatives continues to explore their efficacy against diverse bacterial pathogens. For instance, certain isoxazolo[5,4-b]pyridine (B12869864) derivatives containing a sulfonamide group have demonstrated activity against Pseudomonas aeruginosa and Escherichia coli. The general mechanism of action for many sulfonamides involves the inhibition of folic acid synthesis in bacterial cells, which is essential for DNA synthesis and cell growth.

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Structural analogues of existing tuberculosis drugs are being actively investigated. One such analogue relevant to this compound is 5-chloro-pyrazinamide (5-Cl-PZA), which has been tested for its in vitro activity against M. tuberculosis. Studies have shown that 5-Cl-PZA exhibits promising in vitro activity at a neutral pH. The Minimum Inhibitory Concentration (MIC) of 5-Cl-PZA against M. tuberculosis was found to be between 12.5 and 25 µg/ml. Despite this in vitro potential, the compound did not show activity in a murine tuberculosis model at doses up to 150 mg/kg.

Table 1: In Vitro Antitubercular Activity of 5-Chloro-pyrazinamide (Analogue)

| Compound | Organism | MIC (µg/mL) |

| 5-Chloro-pyrazinamide | Mycobacterium tuberculosis | 12.5 - 25 |

Antiproliferative Research in Cancer Cell Models (in vitro)

The search for new anticancer drugs is a constant focus of medicinal chemistry, and various heterocyclic compound classes, including sulfonamides, are frequently evaluated for their antiproliferative potential.

The U.S. National Cancer Institute's (NCI) panel of 60 human tumor cell lines (NCI-60) is a primary tool used in the early stages of drug discovery to screen compounds for potential anticancer activity. This panel represents nine different types of human cancer, including breast, colon, lung, and melanoma, and has been used to test nearly 100,000 compounds. The screening provides data on growth inhibition and cytotoxicity across a diverse range of cancer cell types.

Numerous studies report the evaluation of sulfonamide derivatives against the NCI-60 panel or other cancer cell lines. For example, a series of novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamides were evaluated against the 60 cancer cell lines, with some compounds showing inhibitory activity. Similarly, indoline-5-sulfonamide (B1311495) analogues have been tested for their antiproliferative effects on cell lines such as MCF7. While this demonstrates a clear research interest in the anticancer potential of the sulfonamide scaffold, specific cytotoxicity data for this compound from the NCI-60 screen was not available in the reviewed literature.

Impact on Cancer Cell Proliferation and Viability

No specific data was found regarding the impact of this compound on cancer cell proliferation and viability.

Efficacy against Specific Cancer Cell Lines (e.g., A549, HCT-116, MDA-MB-231)

There is no available information in the searched literature detailing the efficacy of this compound against A549, HCT-116, or MDA-MB-231 cancer cell lines.

Cellular and Subcellular Effects

Detailed studies on the cellular and subcellular effects of this compound are not present in the available literature.

Modulation of Intracellular Signaling Pathways

No research was identified that investigates the modulation of intracellular signaling pathways by this compound.

Influence on Gene Expression Profiles

Information regarding the influence of this compound on gene expression profiles is not available.

Interactions with Key Biomolecules

There is no specific information on the interactions of this compound with key biomolecules in the context of cancer.

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking Simulations

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-receptor complex. For 5-Chloropyridine-3-sulfonamide and its analogues, molecular docking has been instrumental in understanding their interactions with various enzyme active sites.

Elucidation of Binding Modes with Enzyme Active Sites

Molecular docking studies have been particularly insightful in elucidating the binding modes of pyridine-3-sulfonamide (B1584339) derivatives with enzymes such as carbonic anhydrases (CAs). The sulfonamide group is a well-established zinc-binding group, and docking simulations consistently show the deprotonated sulfonamide nitrogen coordinating with the zinc ion in the active site of CAs. mdpi.comnih.gov This interaction is a cornerstone of the inhibitory activity of this class of compounds.

The pyridine (B92270) ring and its substituents play a crucial role in defining the orientation of the molecule within the active site and in establishing secondary interactions that contribute to binding affinity and selectivity. For derivatives of pyridine-3-sulfonamide, the pyridine nitrogen can act as a hydrogen bond acceptor, interacting with residues such as Thr199 in the active site of some CA isoforms. mdpi.com The chlorine atom at the 5-position of the pyridine ring in this compound is expected to influence the electronic properties of the ring and may participate in halogen bonding or other hydrophobic interactions within the active site, thereby modulating the binding affinity.

Studies on related 4-substituted pyridine-3-sulfonamides have revealed that the substituents can project into different regions of the active site, leading to varied interaction profiles and isoform selectivity. mdpi.comnih.gov For instance, different substituents can engage in hydrogen bonding or van der Waals interactions with amino acid residues lining the active site cavity. mdpi.com

Table 1: Predicted Interactions of Pyridine-3-Sulfonamide Derivatives with Carbonic Anhydrase Active Site

| Interaction Type | Interacting Moiety of Ligand | Key Amino Acid Residues |

| Zinc Coordination | Sulfonamide group (deprotonated) | Zn²⁺ ion, His94, His96, His119 |

| Hydrogen Bonding | Sulfonamide oxygen atoms | Thr199, Thr200 |

| Hydrogen Bonding | Pyridine nitrogen | Gln92, Thr199 |

| Hydrophobic Interactions | Pyridine ring | Val121, Leu198, Leu204 |

| Halogen Bonding | Chlorine atom | Potential interactions with electron-rich residues |

Note: The specific interacting residues can vary between different carbonic anhydrase isoforms.

Prediction of Ligand-Receptor Interactions and Binding Affinities

Molecular docking simulations not only predict the binding pose but also provide an estimation of the binding affinity, often expressed as a docking score or binding energy. These scores are calculated based on the intermolecular interactions between the ligand and the receptor, including electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov

For this compound and its derivatives, docking studies can be employed to rank a series of compounds based on their predicted binding affinities for a particular target enzyme. This allows for the prioritization of compounds for synthesis and biological evaluation. The predicted binding affinities are influenced by the degree of complementarity between the ligand and the active site. The presence of the 5-chloro substituent can impact this complementarity and, consequently, the binding affinity.

It is important to note that docking scores are theoretical predictions and should be interpreted with caution. However, when used in conjunction with experimental data, they can provide valuable insights into the structure-activity relationships of a series of compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound derivatives are not extensively reported, the principles of QSAR can be applied to understand the structural requirements for their activity.

In a typical QSAR study of sulfonamide derivatives, various molecular descriptors are calculated for each compound. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). The electron-withdrawing nature of the chlorine atom and the sulfonamide group in this compound would be captured by these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. The size and position of substituents on the pyridine ring would be critical steric parameters.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or partial least squares, is used to build a QSAR model that correlates the descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives. For pyridine-3-sulfonamide derivatives, a QSAR model could help in identifying the optimal substitution pattern on the pyridine ring to enhance their inhibitory potency against a specific enzyme.

Analysis of Conformational Dynamics and Stereostructural Determinants of Bioactivity

The biological activity of a molecule is not only dependent on its static structure but also on its conformational flexibility. The analysis of conformational dynamics provides insights into the accessible conformations of a molecule and their relative energies. For this compound, the key rotatable bond is between the pyridine ring and the sulfur atom of the sulfonamide group.

The rotation around this bond can lead to different conformers, and the preferred conformation for binding to a receptor may not be the lowest energy conformation in solution. nih.gov Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of this compound and its derivatives.

The stereostructural determinants of bioactivity refer to the three-dimensional arrangement of atoms that is crucial for biological activity. The relative orientation of the pyridine ring and the sulfonamide group is a key stereostructural feature. The presence of the chlorine atom at the 5-position can influence the preferred conformation due to steric and electronic effects. Understanding these conformational preferences is essential for designing derivatives with improved binding affinity and selectivity.

Integration of Quantum Chemical Calculations with Experimental Data (e.g., ECD, OR)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, molecular orbitals, and other electronic properties of a molecule. nih.govresearchgate.net For this compound, DFT calculations can be used to compute various properties, including:

Molecular Electrostatic Potential (MEP): The MEP map can identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interaction with the receptor.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's reactivity and ability to participate in charge-transfer interactions.

Theoretical Spectroscopic Data: Quantum chemical calculations can predict spectroscopic properties such as NMR chemical shifts, IR vibrational frequencies, and electronic circular dichroism (ECD) spectra.

The integration of these theoretical calculations with experimental data provides a powerful approach for structural elucidation and for validating the computational models. For instance, comparing the calculated ECD spectrum with the experimentally measured one can help in determining the absolute configuration of a chiral derivative. While this compound itself is not chiral, this approach is highly relevant for its chiral derivatives. This integrated approach leads to a more comprehensive understanding of the structure-property relationships of this class of compounds.

Exploration of 5 Chloropyridine 3 Sulfonamide in Advanced Chemical and Industrial Applications

Utilization as a Versatile Chemical Building Block in Organic Synthesis

The utility of 5-Chloropyridine-3-sulfonamide in organic synthesis stems from the distinct reactivity of its functional groups. The sulfonamide moiety (-SO₂NH₂) and the chloro-substituted pyridine (B92270) ring provide multiple reaction sites, allowing for its incorporation into a diverse range of larger, more complex molecular architectures.

The primary method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.org In this context, the precursor to the title compound, 5-chloropyridine-3-sulfonyl chloride, is a key reagent. It reacts with ammonia (B1221849) to form this compound, which can then be used in subsequent reactions.

Once formed, the sulfonamide group itself can undergo further transformations. The nitrogen atom, after deprotonation by a suitable base, can act as a nucleophile, enabling reactions such as N-alkylation or N-arylation. This allows for the attachment of various organic substituents, expanding the molecular diversity of the resulting products. This versatility makes pyridine sulfonamides valuable scaffolds in medicinal chemistry for creating new bioactive molecules. researchgate.netnih.gov

The general synthetic utility is summarized in the reactions below:

| Reaction Type | Reactants | Product Class | Significance |

| Sulfonamide Formation | 5-chloropyridine-3-sulfonyl chloride, Ammonia | Primary Sulfonamide (this compound) | Key step to form the core building block. |

| N-Alkylation | This compound, Alkyl Halide, Base | N-Alkyl Sulfonamide | Introduces alkyl chains to the molecule. |

| N-Arylation | This compound, Aryl Halide, Catalyst | N-Aryl Sulfonamide | Forms complex bi-aryl structures. |

These reactions demonstrate the role of this compound as a modular building block, enabling chemists to systematically construct intricate molecules for various applications.

Role as an Intermediate in Agrochemical Production

One of the most significant industrial applications of this compound is its role as a crucial intermediate in the synthesis of sulfonylurea herbicides. researchgate.net This class of herbicides is known for its high efficacy at low application rates and targets the enzyme acetolactate synthase (ALS), which is essential for plant growth but not present in mammals. wikipedia.org

The synthesis of these herbicides involves the coupling of a pyridine sulfonamide with a phenyl carbamate (B1207046) or a similar heterocyclic intermediate. researchgate.net In this reaction, this compound provides the essential pyridine sulfonamide portion of the final herbicide molecule. The chlorine atom on the pyridine ring can also influence the biological activity and environmental degradation profile of the final product.

The general structure of many pyridine-based sulfonylurea herbicides highlights the importance of the this compound intermediate.

| Component 1 | Component 2 | Final Product Class | Target Application |

| Pyridine Sulfonamide (e.g., this compound) | Phenyl Carbamate or Heterocyclic Amine | Sulfonylurea Herbicide | Selective weed control in crops like wheat, corn, and soybeans. researchgate.net |

This synthetic pathway is a cornerstone of modern agrochemical manufacturing, positioning this compound as a high-value intermediate for producing compounds vital to global agriculture.

Potential in the Development of Functional Materials with Catalytic Properties

The structural attributes of this compound suggest significant, albeit largely unexplored, potential for its use in creating advanced functional materials, particularly those with catalytic capabilities. This potential is rooted in the established chemical properties of its constituent parts: the pyridine ring and the sulfonamide group.

Pyridine and its derivatives are among the most common ligands in transition metal chemistry. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating with metal ions. wikipedia.org Metal complexes featuring pyridine-based ligands are widely used as catalysts in a vast array of organic reactions, including hydrogenations, cross-coupling reactions, and polymerizations. wikipedia.org Research has shown that the electronic properties of the pyridine ligand, which can be tuned by substituents like the chloro and sulfonamide groups in this compound, directly influence the stability and reactivity of the resulting metal catalyst. wikipedia.org

Furthermore, the sulfonamide group can act as a hydrogen-bond donor or, when deprotonated, as a coordinating anion. This dual functionality allows it to serve as a linking unit for constructing more extensive, ordered structures such as metal-organic frameworks (MOFs) or functional polymers. By incorporating this compound as a ligand or monomer, it is theoretically possible to design materials where metal catalytic centers are held in a defined architecture, potentially leading to catalysts with enhanced activity, selectivity, and recyclability.

Potential Applications in Functional Materials:

Homogeneous Catalysis: Used as a ligand to create soluble metal complexes for fine chemical synthesis.

Heterogeneous Catalysis: Incorporated into polymers or MOFs to create solid, reusable catalysts.

Sensor Materials: The pyridine and sulfonamide groups can act as binding sites for specific analytes, enabling the design of chemical sensors.

While specific examples of this compound being used in such materials are not yet widely reported, its chemical nature provides a strong theoretical foundation for future research and development in this advanced field.

Emerging Research Frontiers and Future Prospects for 5 Chloropyridine 3 Sulfonamide

Design and Synthesis of Next-Generation Pyridine-Sulfonamide Scaffolds

The design and synthesis of novel pyridine-sulfonamide scaffolds are central to the discovery of next-generation therapeutic agents. nih.govnih.gov Current research focuses on creating derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. frontiersrj.com A common synthetic approach involves the reaction of a substituted pyridine (B92270) sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.net Modifications to both the pyridine ring and the sulfonamide nitrogen allow for the exploration of a vast chemical space, leading to compounds with diverse pharmacological properties. openaccesspub.org

Recent synthetic strategies have focused on the development of hybrid molecules that combine the pyridine-sulfonamide moiety with other biologically active pharmacophores. semanticscholar.org This approach has led to the creation of compounds with dual-acting or synergistic effects. For instance, pyridine-sulfonamide hybrids have been investigated as potential anticancer agents, demonstrating the versatility of this scaffold. semanticscholar.org The exploration of different substitution patterns on the pyridine ring is crucial for modulating the electronic and steric properties of the molecule, which in turn influences its interaction with biological targets.

| Synthetic Approach | Description | Potential Advantages |

| Direct Sulfonylation | Reaction of a pyridine sulfonyl chloride with an amine. | A straightforward and widely used method for creating the sulfonamide linkage. |

| Hybrid Molecule Synthesis | Covalent linking of the pyridine-sulfonamide scaffold to another pharmacophore. | Potential for dual-acting or synergistic therapeutic effects. |

| Modification of the Pyridine Ring | Introduction of various substituents onto the pyridine core. | Fine-tuning of electronic and steric properties to enhance target binding and selectivity. |

| "Click" Chemistry | Utilization of reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov | Efficient and high-yield synthesis of complex molecules with diverse functionalities. nih.gov |

Table 1: Overview of Synthetic Strategies for Pyridine-Sulfonamide Scaffolds

Advanced Mechanistic Elucidation using Systems Biology Approaches

While the traditional mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate (B1496061) synthase, a key enzyme in the bacterial folic acid synthesis pathway, the broader biological effects of pyridine-sulfonamides are not fully understood. nih.govresearchgate.netmdpi.com Systems biology offers a powerful suite of tools to unravel the complex interactions of these compounds within a biological system. citedrive.com By integrating high-throughput data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of drug action.

For a compound like 5-Chloropyridine-3-sulfonamide, a systems biology approach could identify off-target effects, elucidate mechanisms of resistance, and uncover novel therapeutic applications. For example, transcriptomic analysis of cells treated with a pyridine-sulfonamide derivative could reveal changes in gene expression that point to previously unknown cellular pathways affected by the compound. Network pharmacology, a key component of systems biology, can be used to map the interactions between a drug, its targets, and other cellular components, providing a holistic view of its mechanism of action. This approach moves beyond the "one drug, one target" paradigm to a more comprehensive understanding of a drug's effects on the entire biological network.

Development of Chemoinformatic Tools for Virtual Screening and Lead Optimization

The development and application of chemoinformatic tools are revolutionizing the process of drug discovery and development for pyridine-sulfonamide derivatives. These computational methods enable the rapid screening of large virtual libraries of compounds to identify promising candidates, thereby reducing the time and cost associated with experimental high-throughput screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activity of novel pyridine-sulfonamides based on their chemical structure. researchgate.net These models use statistical methods to correlate molecular descriptors with experimental data, allowing for the in silico design of more potent and selective compounds. Molecular docking simulations provide insights into the binding interactions between a ligand and its target protein at the atomic level, guiding the rational design of new derivatives with improved affinity. Furthermore, chemoinformatic tools are employed for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which is crucial for the early identification of compounds with favorable pharmacokinetic profiles. frontiersrj.com

| Chemoinformatic Tool | Application in Pyridine-Sulfonamide Research |

| Virtual Screening | Rapidly identifies potential hit compounds from large virtual libraries. |

| QSAR Modeling | Predicts the biological activity of new derivatives based on their chemical structure. |

| Molecular Docking | Simulates the binding of a ligand to its target protein to guide rational drug design. |

| ADMET Prediction | Assesses the pharmacokinetic and toxicity profiles of compounds in the early stages of discovery. |

Table 2: Applications of Chemoinformatic Tools

Application of Green Chemistry Principles in Synthetic Methodologies

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize the environmental impact of drug synthesis. nih.gov For pyridine-sulfonamides, this involves the development of more sustainable and environmentally friendly synthetic routes. Key areas of focus include the use of safer solvents, the reduction of waste, and the development of more energy-efficient processes.

Translational Research Opportunities in Pre-Clinical Development

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For the pyridine-sulfonamide class of compounds, there are significant opportunities for translational research in the pre-clinical development phase. Promising pre-clinical findings for pyridine-sulfonamide derivatives in areas such as oncology and pain management highlight their therapeutic potential. nih.govsemanticscholar.org

The successful translation of a pre-clinical candidate into a clinical drug requires a multidisciplinary approach. This includes rigorous pre-clinical testing in relevant animal models to establish efficacy and safety. frontiersrj.com For example, a pyridine-sulfonamide derivative showing potent inhibition of a cancer-related target in vitro would need to be evaluated in xenograft models to assess its anti-tumor activity in a living organism. Furthermore, the development of biomarkers to identify patient populations most likely to respond to a particular therapy is a critical aspect of translational research. The journey from a promising pre-clinical compound to an approved drug is long and challenging, but the diverse biological activities of pyridine-sulfonamides make them an exciting area for translational research.

Q & A

Q. How can researchers validate the hypothesized mechanism of action for this compound in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Studies : Measure initial reaction rates under varying substrate/enzyme concentrations.

- Inhibitor Washout Experiments : Test reversibility by removing the compound and monitoring activity recovery.

- X-Ray Crystallography : Resolve enzyme-inhibitor co-crystal structures to confirm binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.